

Revolutionizing Nanoscopy: MB 543 DBCO for Advanced Super-Resolution Microscopy

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Compound of Interest

Compound Name: MB 543 DBCO

Cat. No.: B15622438

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The advent of super-resolution microscopy has broken the diffraction barrier of light, enabling the visualization of cellular structures and molecular interactions with unprecedented detail. At the forefront of this revolution are advanced fluorescent probes specifically engineered for techniques such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM). This document provides a comprehensive guide to the application of **MB 543 DBCO**, a bright and photostable orange fluorescent dye, in these cutting-edge imaging modalities. Its dibenzocyclooctyne (DBCO) moiety allows for straightforward and efficient labeling of azide-modified biomolecules via copper-free click chemistry, making it an ideal tool for high-resolution cellular imaging.

Photophysical and Chemical Properties of MB 543 DBCO

MB 543 is a rhodamine-based dye characterized by its high hydrophilicity, strong absorption, and high fluorescence quantum yield. Its exceptional photostability and pH insensitivity (from pH 3 to 10) make it a robust probe for a wide range of biological imaging applications.^{[1][2]} The DBCO group enables covalent labeling to azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This

bioorthogonal reaction is highly specific and occurs efficiently under physiological conditions without the need for a cytotoxic copper catalyst.

A summary of the key quantitative data for **MB 543 DBCO** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	543 - 544 nm	[3][4]
Emission Maximum (λ_{em})	560 - 566 nm	[1][2]
Extinction Coefficient	105,000 $\text{cm}^{-1}\text{M}^{-1}$	[4]
Recommended Excitation Laser	532 nm	
Solubility	Water, DMSO, DMF, MeOH	[4]
Reactive Group	Dibenzocyclooctyne (DBCO)	
Reaction Specificity	Azide groups	

Experimental Protocols

Labeling of Biomolecules with MB 543 DBCO via Copper-Free Click Chemistry

This protocol describes the general procedure for labeling azide-modified biomolecules (e.g., proteins, antibodies, or nucleic acids) with **MB 543 DBCO**.

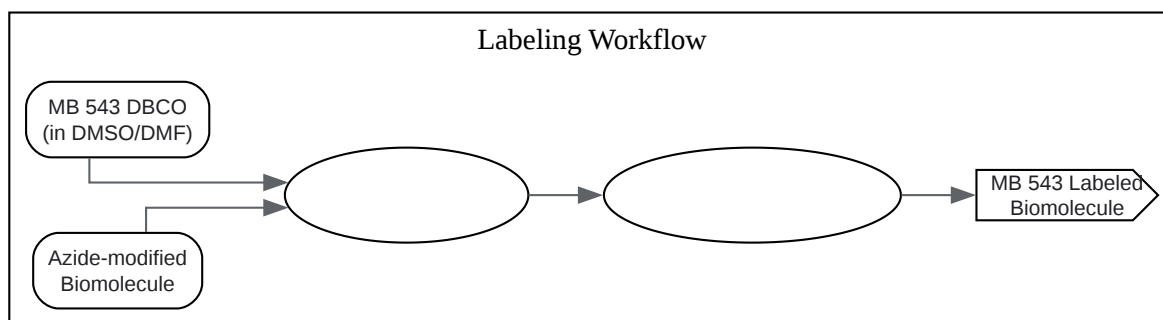
Materials:

- Azide-modified biomolecule
- **MB 543 DBCO**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Phosphate-Buffered Saline (PBS), pH 7.4

- Spin desalting columns or dialysis equipment for purification

Procedure:

- Prepare Stock Solution: Dissolve **MB 543 DBCO** in anhydrous DMSO or DMF to a final concentration of 1-10 mM.
- Prepare Biomolecule: Dissolve the azide-modified biomolecule in PBS at a suitable concentration.
- Conjugation Reaction: Add a 2-4 fold molar excess of the **MB 543 DBCO** stock solution to the azide-modified biomolecule. The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid denaturation of the biomolecule.
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Remove the unreacted **MB 543 DBCO** from the labeled biomolecule using a spin desalting column or by dialysis against PBS.
- Quantification and Storage: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~544 nm (for MB 543). Store the labeled biomolecule at 4°C or -20°C, protected from light.



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Copper-free click chemistry labeling workflow.

Super-Resolution Microscopy Protocols

MB 543 is well-suited for STED microscopy due to its high photostability. The following protocol provides a general guideline for STED imaging of cells labeled with **MB 543 DBCO**.

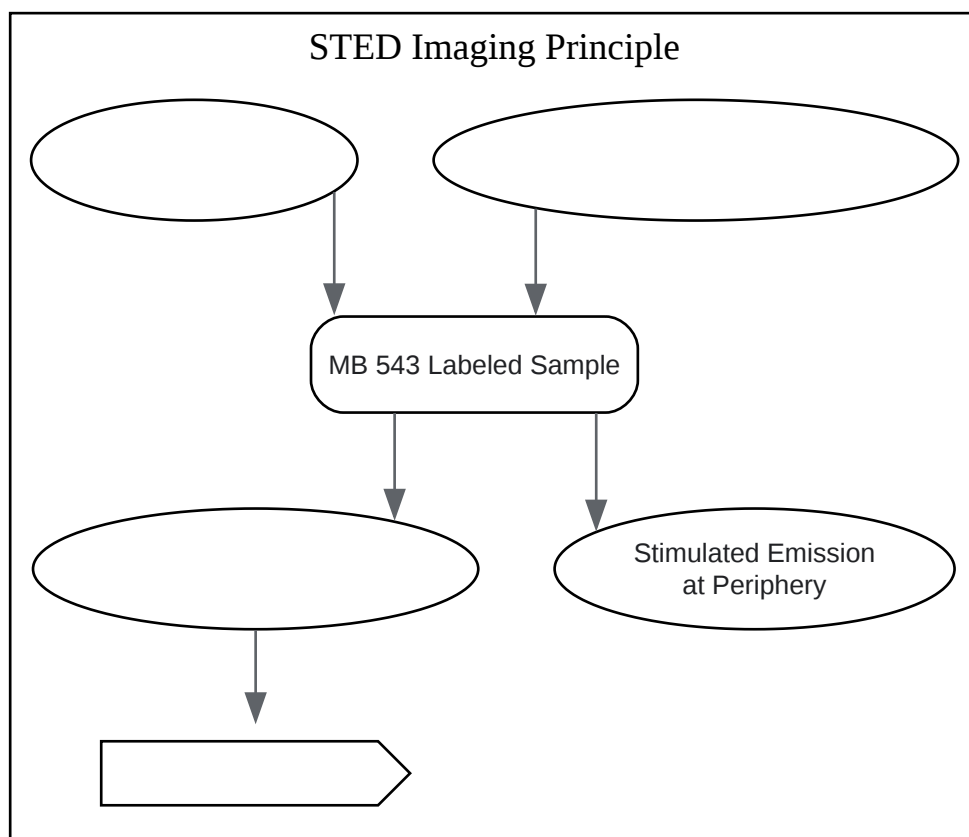
Materials:

- Cells grown on coverslips
- MB 543-labeled antibody or other targeting molecule
- Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Mounting medium suitable for STED (e.g., ProLong Diamond)

Protocol:

- Cell Culture and Labeling:
 - Culture cells on high-precision coverslips.
 - Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
 - Block non-specific binding sites with 5% BSA in PBS for 1 hour.
 - Incubate with the MB 543-labeled primary antibody (or other targeting molecule) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.
 - (Optional) Incubate with a secondary antibody if the primary is not directly labeled.
- Mounting:

- Mount the coverslip onto a microscope slide using a STED-compatible mounting medium.
- Allow the mounting medium to cure as per the manufacturer's instructions.
- STED Imaging:
 - Use an excitation laser at ~532 nm.
 - Employ a STED depletion laser with a wavelength in the range of 650-775 nm. A 775 nm depletion laser is commonly used for red-emitting dyes and is expected to be effective for MB 543.
 - Adjust the STED laser power to achieve the desired resolution, balancing signal intensity and photobleaching. Start with a low power and gradually increase it.
 - Acquire images using a high-sensitivity detector.



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Principle of STED microscopy.

For dSTORM and PALM, the photoswitching properties of the fluorophore are critical. While MB 543 is not a traditional photoswitchable dye, rhodamine-based dyes can exhibit photoswitching behavior in the presence of specific imaging buffers.

Materials:

- Labeled cells on coverslips (prepared as for STED)
- dSTORM/PALM imaging buffer: A buffer containing a primary thiol (e.g., β -mercaptoethylamine, MEA, or L-cysteine) and an oxygen scavenging system (e.g., glucose oxidase and catalase).

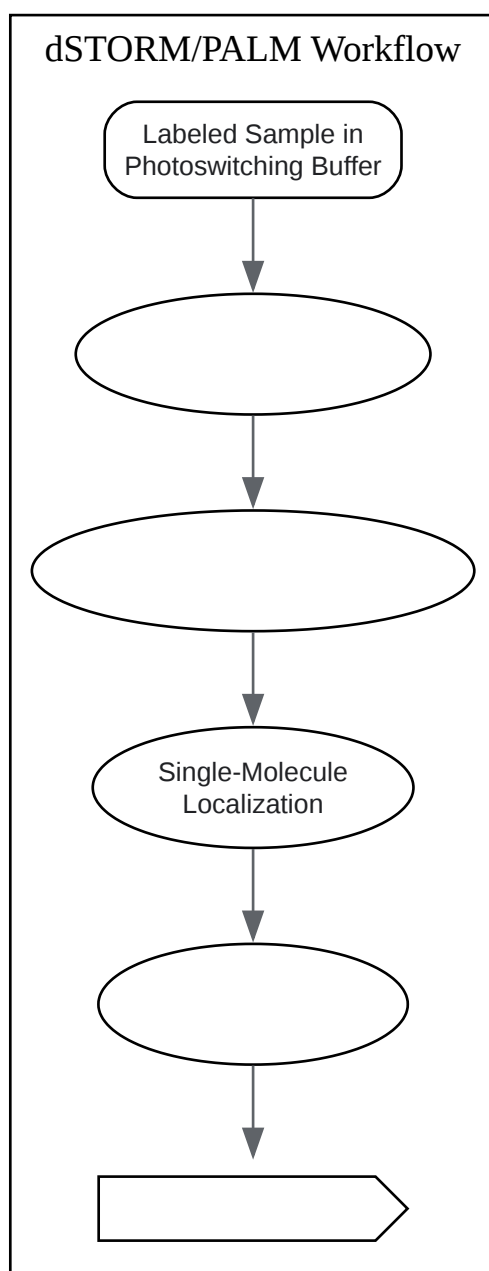
dSTORM Imaging Buffer Recipe (example):

- 50 mM Tris-HCl, pH 8.0
- 10 mM NaCl
- 10% (w/v) Glucose
- 50 mM MEA
- 0.5 mg/mL Glucose Oxidase
- 40 μ g/mL Catalase

Protocol:

- Sample Preparation: Prepare the labeled sample as described for STED imaging.
- Imaging:
 - Replace the storage buffer with freshly prepared dSTORM/PALM imaging buffer.
 - Use a high-power laser (e.g., 532 nm) to excite the MB 543 fluorophores and induce photoswitching.

- Acquire a time series of thousands of images, capturing the stochastic blinking of individual fluorophores.
- Use appropriate software to localize the single-molecule events in each frame and reconstruct the final super-resolved image.



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Workflow for dSTORM/PALM imaging.

Conclusion

MB 543 DBCO is a versatile and high-performance fluorescent probe for super-resolution microscopy. Its bright, photostable nature and suitability for copper-free click chemistry make it an excellent choice for STED, PALM, and dSTORM applications. The provided protocols offer a starting point for researchers to implement this powerful tool in their own studies, paving the way for new discoveries at the nanoscale. Optimization of labeling and imaging parameters for specific experimental systems is recommended to achieve the best results.

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References

- 1. vectorlabs.com [vectorlabs.com]
- 2. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Super-fluorescent dyes for super-resolution microscopy [abberior.rocks]
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